molecular formula C16H26ClN3O3S B2362267 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride CAS No. 2034472-89-2

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride

Cat. No. B2362267
CAS RN: 2034472-89-2
M. Wt: 375.91
InChI Key: DXRKSPFHXOAJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride, also known as S288123, is a chemical compound that has been extensively studied for its potential in treating various neurological and psychiatric disorders.

Scientific Research Applications

Antibacterial Activity

Research on acetamide derivatives, including compounds similar to the one , has demonstrated significant antibacterial potentials. A study by Iqbal et al. (2017) highlighted the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial activities. One compound in particular, bearing a 2-methylphenyl group, showed active growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, indicating moderate inhibitors with a slightly higher activity against Gram-negative bacteria (Iqbal et al., 2017).

Enzyme Inhibitory Activities

Another study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One particular compound demonstrated good activity against these enzymes, offering insights into structure-activity relationships and potential therapeutic applications (Virk et al., 2018).

Potential Therapeutic Uses

The research into compounds structurally related to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide hydrochloride also extends to their potential therapeutic uses. For instance, the discovery and development of clinical candidate K-604, an aqueous-soluble potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), underscore the potential of these compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S.ClH/c1-14-4-3-5-15(12-14)13-16(20)17-6-7-18-8-10-19(11-9-18)23(2,21)22;/h3-5,12H,6-11,13H2,1-2H3,(H,17,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRKSPFHXOAJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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